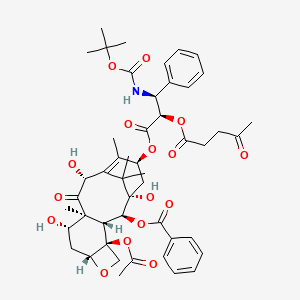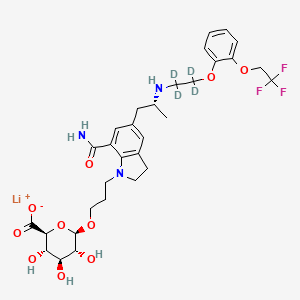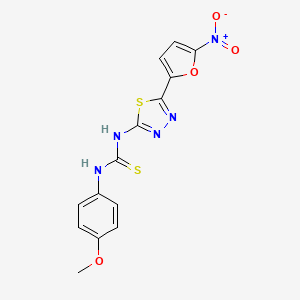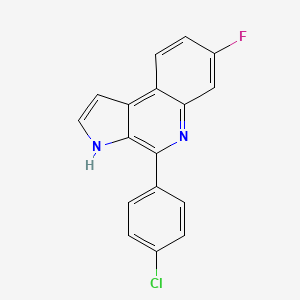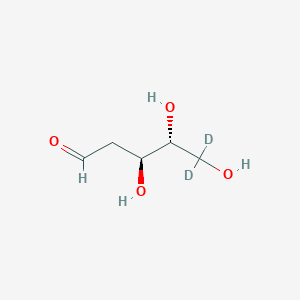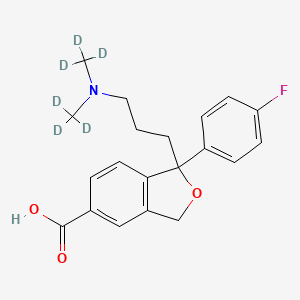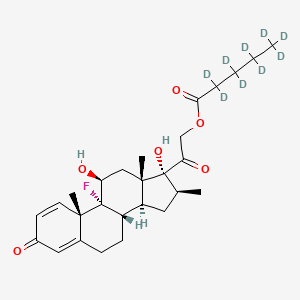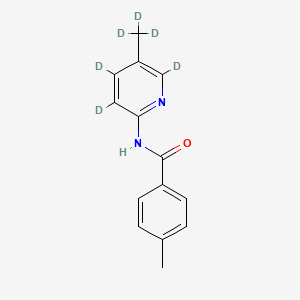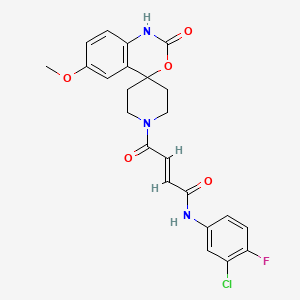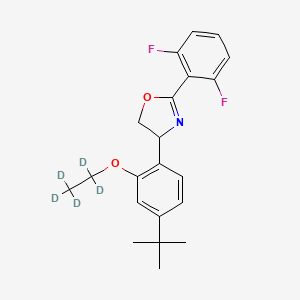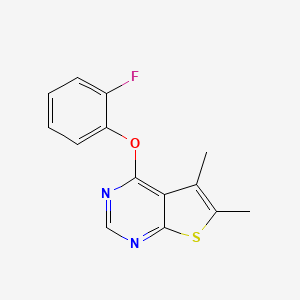
MRGPRX1 agonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX1 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
MRGPRX1 agonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
MRGPRX1 agonist 3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX1 and its ligands.
Biology: Employed in research to understand the role of MRGPRX1 in sensory neurons and its involvement in itch and pain signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neuropathic pain and other conditions related to MRGPRX1 activity.
Industry: Utilized in the development of new analgesic drugs targeting MRGPRX1
Mécanisme D'action
MRGPRX1 agonist 3 exerts its effects by binding to the Mas-related G protein-coupled receptor X1 (MRGPRX1). This binding induces a conformational change in the receptor, activating downstream signaling pathways involving G proteins. The activation of these pathways leads to the modulation of sensory neuron activity, resulting in the inhibition of pain and itch sensations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 16: Another potent agonist of MRGPRX1 with high selectivity and efficacy.
BAM8-22: An endogenous opioid peptide fragment that activates MRGPRX1.
Uniqueness of MRGPRX1 Agonist 3
This compound is unique due to its high potency and selectivity for MRGPRX1, making it a valuable tool for studying the receptor’s role in sensory neuron signaling. Its positive allosteric modulation properties also distinguish it from other agonists, providing a different mechanism of action that can be exploited for therapeutic purposes .
Propriétés
Formule moléculaire |
C14H11FN2OS |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
Clé InChI |
NGCDXHHOOUGDDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


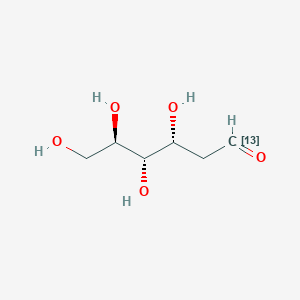
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
